Ec-17

Description

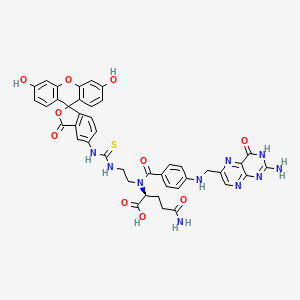

Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.

EC-17 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

CAS No. |

583037-91-6 |

|---|---|

Molecular Formula |

C42H36N10O10S |

Molecular Weight |

872.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1 |

InChI Key |

ZMTAPBHUSYTHBY-PMERELPUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

Synonyms |

EC-17 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of EC-17 (Folate-FITC) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of EC-17, a folate-fluorescein isothiocyanate (FITC) conjugate. This compound is a valuable tool in biomedical research, particularly for targeting folate receptor (FR)-overexpressing cells, commonly found in various cancers. This document outlines the core principles of its synthesis, detailed experimental protocols, and methods for purification and characterization, enabling researchers to produce and utilize this targeted fluorescent probe effectively.

Introduction to this compound (Folate-FITC)

This compound is a molecular conjugate that links folic acid to the fluorescent dye fluorescein isothiocyanate (FITC) through a spacer molecule, typically ethylenediamine.[1][2] The folic acid moiety serves as a high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of cancer cells, including those of ovarian, lung, and kidney origin.[3][4][5] This targeted binding allows for the selective delivery of the fluorescent FITC payload to these cells. Consequently, this compound is widely employed for in vitro and in vivo fluorescence imaging, targeted drug delivery studies, and as a tool in the development of novel cancer diagnostics and therapies.[2][6]

The synthesis of this compound prioritizes the conjugation at the γ-carboxyl group of the glutamic acid residue of folic acid. This specific regioselectivity is crucial for maintaining a high binding affinity to the folate receptor.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₆N₁₀O₁₀S | [3] |

| Molecular Weight | 872.9 g/mol | [3] |

| Excitation Wavelength (λex) | ~490-494 nm | [2][7] |

| Emission Wavelength (λem) | ~520 nm | [2][7] |

| Purity (Post-Purification) | >95% (achievable with HPLC) | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be conceptualized as a two-step process: first, the conjugation of folic acid with an ethylenediamine spacer, and second, the labeling of the resulting folate-amine intermediate with FITC.

Materials and Reagents

-

Folic Acid

-

N,N'-Dimethylformamide (DMF), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Boc-ethylenediamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Fluorescein isothiocyanate (FITC)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Reverse-phase HPLC system

-

Mass spectrometer

-

NMR spectrometer

Experimental Workflow for this compound Synthesis

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of Folate-EDA (Folate-Amine Intermediate)

-

Activation of Folic Acid: Dissolve folic acid in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in equimolar amounts to the folic acid solution. The reaction is typically stirred at room temperature for several hours to overnight in an inert atmosphere (e.g., nitrogen or argon) to activate the γ-carboxyl group of folic acid, forming an NHS ester.

-

Conjugation with Boc-ethylenediamine: In a separate flask, dissolve Boc-ethylenediamine in anhydrous DMF. Add this solution to the activated folic acid mixture. The reaction is stirred at room temperature for 24-48 hours.

-

Isolation of Folate-EDA-Boc: After the reaction is complete, the by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is precipitated by adding diethyl ether, and the solid product, Folate-EDA-Boc, is collected by filtration and dried.

-

Boc Deprotection: The dried Folate-EDA-Boc is dissolved in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v). The solution is stirred at room temperature for 1-2 hours to remove the Boc protecting group.

-

Isolation of Folate-EDA: The solvent and excess TFA are removed by rotary evaporation. The resulting crude Folate-EDA is precipitated with diethyl ether, collected by centrifugation or filtration, and washed several times with diethyl ether to remove residual TFA. The product is then dried under vacuum.

Step 2: FITC Labeling to Synthesize this compound

-

Labeling Reaction: Dissolve the Folate-EDA intermediate in anhydrous DMSO. Add triethylamine (TEA) to act as a base. In a separate container, dissolve Fluorescein isothiocyanate (FITC) in anhydrous DMSO. Add the FITC solution dropwise to the Folate-EDA solution while stirring. The reaction mixture is protected from light and stirred at room temperature overnight.

-

Precipitation of Crude this compound: After the reaction is complete, the crude this compound is precipitated by adding the reaction mixture to a large volume of cold diethyl ether. The precipitate is collected by centrifugation, washed with diethyl ether, and dried under vacuum.

Purification and Characterization of this compound

Purification of the crude this compound is critical to remove unreacted starting materials and by-products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Purification Protocol

-

HPLC System: A preparative or semi-preparative RP-HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of water (often with 0.1% TFA) and acetonitrile is commonly used.

-

Detection: The elution profile is monitored at the absorbance maxima of FITC (around 490 nm) and folic acid (around 280 nm and 365 nm).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., water/acetonitrile mixture).

-

Inject the solution onto the equilibrated RP-HPLC column.

-

Run a linear gradient of increasing acetonitrile concentration to elute the components.

-

Collect the fractions corresponding to the main peak that absorbs at both the folic acid and FITC wavelengths.

-

Combine the pure fractions and lyophilize to obtain the purified this compound as a solid.

-

Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak is indicative of high purity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized this compound, which should correspond to the expected value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the conjugate, although the complexity of the molecule can make interpretation challenging.

Mechanism of Cellular Uptake

The functionality of this compound relies on the specific interaction between the folate moiety and the folate receptor, leading to receptor-mediated endocytosis.

Caption: Mechanism of this compound uptake via folate receptor-mediated endocytosis.

This targeted uptake mechanism ensures that the fluorescent signal from FITC accumulates preferentially in FR-positive cells, enabling their specific visualization. This process can be competitively inhibited by free folic acid, which can be used as a negative control in experiments to confirm the specificity of this compound binding.[8]

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of this compound (Folate-FITC). By following these protocols, researchers can produce a high-purity targeted fluorescent probe for a wide range of applications in cancer biology and drug development. The successful synthesis and application of this compound will aid in the investigation of folate receptor-positive malignancies and the development of novel targeted therapeutic and diagnostic strategies.

References

- 1. opus.govst.edu [opus.govst.edu]

- 2. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. US9789208B2 - Synthesis and composition of amino acid linking groups conjugated to compounds used for the targeted imaging of tumors - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Illuminating the Interaction: A Technical Guide to the Folate Receptor Alpha Binding Kinetics of Ec-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Ec-17, a folate-fluorescein isothiocyanate (FITC) conjugate, with its target, the folate receptor alpha (FRα). While specific quantitative binding kinetic data for this compound remains proprietary or unpublished in widely accessible literature, this document synthesizes the available information on its binding, the associated signaling pathways, and the state-of-the-art methodologies used to characterize such interactions.

Introduction to this compound and Folate Receptor Alpha

Folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, is a high-affinity receptor for folic acid.[1][2] Its expression in normal tissues is limited and restricted to the apical surface of polarized epithelial cells, making it largely inaccessible to circulating agents.[3][4] Conversely, FRα is frequently overexpressed in a variety of epithelial malignancies, including ovarian, breast, and lung cancers, where it is accessible from the bloodstream.[4][5] This differential expression profile makes FRα an attractive target for cancer diagnostics and therapeutics.

This compound, also known as Folate-FITC, is a conjugate of folic acid and the fluorescent dye fluorescein isothiocyanate.[6][7] It leverages the high affinity of folate for FRα to selectively target and visualize cancer cells overexpressing this receptor.[8][9] this compound has been investigated as an intraoperative imaging agent to aid in the complete resection of FRα-positive tumors.[4][8][9]

This compound Binding to Folate Receptor Alpha: A Qualitative Assessment

One study demonstrated that Folate-FITC could redirect anti-FITC CAR-T cells to FR-positive KB cells with a very low EC50 value of approximately 9 pM, indicating a highly potent interaction in a cellular context.[6] Although this value reflects the overall potency of the cellular redirection and not a direct binding affinity, it is indicative of a strong underlying binding of Folate-FITC to FRα on the cell surface.

For context, the affinity of various folate conjugates to FRα is typically in the nanomolar to sub-nanomolar range. It is reasonable to infer that the affinity of this compound for FRα falls within this high-affinity range to enable its function as an effective targeting agent.

Data Presentation: Binding Characteristics of Folate Conjugates

Due to the absence of specific quantitative data for this compound, this table presents a summary of related folate conjugate binding information to provide a frame of reference for the expected affinity range.

| Ligand | Receptor/Cell Line | Method | Reported Affinity/Potency |

| Folate-FITC (this compound) | FRα-positive KB cells | CAR-T cell redirection assay | EC50 ≈ 9 pM[6] |

| Fluoro-PEG-folate | Folate Receptor (FR) | [3H]folic acid competition assay | 2-fold lower affinity than folic acid[11] |

| Folic Acid | Folate Binding Protein (FBP) | Isothermal Titration Calorimetry (ITC) | Qualitative exothermic binding observed[12] |

Experimental Protocols for Characterizing Binding Kinetics

The following are detailed, representative methodologies for determining the binding kinetics of a small molecule ligand like this compound to its receptor, FRα. These protocols are based on standard practices for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time measurement of biomolecular interactions.[13][14][15]

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound binding to immobilized FRα.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

Recombinant human FRα protein

-

This compound (Folate-FITC)

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., low pH glycine or high salt solution, to be determined empirically)

Procedure:

-

Sensor Chip Preparation: The sensor chip surface is activated using a freshly prepared mixture of NHS and EDC.

-

Ligand Immobilization: Recombinant FRα is diluted in the optimal immobilization buffer (determined by pre-concentration scouting) and injected over the activated sensor surface. The protein covalently binds to the dextran matrix via primary amine groups.

-

Deactivation: Any remaining active esters on the surface are quenched by an injection of ethanolamine-HCl. A reference flow cell is prepared similarly but without the injection of FRα to serve as a control for non-specific binding and bulk refractive index changes.

-

Analyte Binding: A series of concentrations of this compound, diluted in running buffer, are injected over both the FRα-immobilized and reference flow cells at a constant flow rate. The binding is monitored in real-time.

-

Dissociation: After the association phase, the running buffer is flowed over the sensor chip, and the dissociation of the this compound from FRα is monitored.

-

Regeneration: A pulse of regeneration solution is injected to remove any remaining bound this compound, preparing the surface for the next injection cycle. The stability of the immobilized FRα to the regeneration solution must be confirmed.

-

Data Analysis: The sensorgrams (response units vs. time) from the reference flow cell are subtracted from the active flow cell data. The resulting binding curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and subsequently calculate Kd (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[2][16][17]

Objective: To determine the thermodynamic profile and binding affinity of the this compound-FRα interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Recombinant human FRα protein

-

This compound (Folate-FITC)

-

Dialysis buffer (e.g., Phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation: Both FRα and this compound must be in the exact same, extensively dialyzed buffer to minimize heats of dilution. The concentrations of both the protein and the ligand need to be accurately determined. Protein samples should be centrifuged or filtered to remove any aggregates.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

-

Loading the Calorimeter: The sample cell is loaded with the FRα solution (typically in the low micromolar range), and the injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).

-

Titration: A series of small, precisely measured injections of this compound are made into the sample cell containing FRα. The heat change for each injection is measured relative to a reference cell containing only buffer.

-

Control Experiment: A control titration is performed by injecting this compound into the buffer alone to measure the heat of dilution, which is then subtracted from the binding data.

-

Data Analysis: The integrated heat change per injection is plotted against the molar ratio of this compound to FRα. The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding model) using the analysis software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).

Visualizations: Signaling Pathways and Experimental Workflows

Folate Receptor Alpha Signaling Pathways

Upon binding of a folate conjugate like this compound, FRα can initiate intracellular signaling cascades. The primary pathways implicated are the JAK-STAT3 and ERK1/2 pathways.[12][13]

Caption: FRα signaling upon ligand binding.

Experimental Workflow for SPR Analysis

The following diagram illustrates the typical workflow for determining binding kinetics using Surface Plasmon Resonance.

Caption: SPR experimental workflow diagram.

Conclusion

This compound is a valuable tool for targeting and visualizing FRα-overexpressing cancer cells. While its specific binding kinetics have not been publicly detailed, the available evidence strongly suggests a high-affinity interaction that enables its utility in preclinical and clinical settings. The methodologies of Surface Plasmon Resonance and Isothermal Titration Calorimetry provide robust frameworks for the future quantitative characterization of the this compound-FRα interaction, which will be crucial for optimizing its application in drug development and personalized medicine. Understanding the downstream signaling events further elucidates the biological consequences of this targeted binding.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 3. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic strategies targeting folate receptor α for ovarian cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. repositorio.uc.cl [repositorio.uc.cl]

- 9. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of folate receptor α (FRα) binding oligopeptides and their evaluation for targeted virotherapy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. portlandpress.com [portlandpress.com]

- 16. Isothermal titration calorimetry [cureffi.org]

- 17. tainstruments.com [tainstruments.com]

Biophysical Characterization of the Ec-17 and Folate Receptor Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity, cell-surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian and breast cancers, while having limited expression in normal tissues.[1][2][3][4][5] This differential expression makes it an attractive target for diagnostic and therapeutic applications. Ec-17, also known as Folate-FITC, is a fluorescent conjugate of folic acid and fluorescein isothiocyanate that specifically targets FRα.[6][7] Its use as an intraoperative imaging agent highlights the clinical relevance of its interaction with the folate receptor.[8][9] This technical guide provides an in-depth overview of the biophysical principles governing the this compound-FR interaction, detailing quantitative binding data, experimental protocols for characterization, and the downstream signaling consequences of this binding event.

Quantitative Binding Analysis

The affinity of a ligand for its receptor is a critical parameter in drug development and diagnostics. The interaction between this compound and the folate receptor has been quantified using cell-based radioligand binding assays, which determine the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

The bispecific engager, this compound, has demonstrated high affinity for both FRα and FRβ isoforms in cell-based assays.[10] For context, the affinity of the natural ligand, folic acid, is typically in the sub-nanomolar range.[4]

| Ligand | Receptor Isoform | System / Cell Line | Method | Dissociation Constant (Kd) | Reference |

| ³H-Ec-17 | FRα | KB cells | Radioligand Binding Assay | 1.7 nM | [10] |

| ³H-Ec-17 | FRβ | CHO-β cells | Radioligand Binding Assay | 0.8 nM | [10] |

| Folic Acid | FRα | Purified human FRα | Radioligand Binding Assay | < 1 nM | [4] |

Experimental Methodologies & Workflows

Characterizing a ligand-receptor interaction requires multiple orthogonal techniques to fully understand its kinetics, thermodynamics, and stoichiometry. Below are detailed protocols for key biophysical assays relevant to the this compound-FR system.

Radioligand Binding Assay

This technique directly measures the affinity of a radiolabeled ligand to its receptor on whole cells or membranes. It was the method used to determine the published Kd for this compound.[10]

Experimental Protocol:

-

Cell Culture: Culture FR-positive cells (e.g., KB cells) in appropriate media. Seed cells in 24-well plates and allow them to adhere overnight.[10]

-

Radioligand Preparation: Prepare a stock solution of ³H-Ec17. Create a series of dilutions ranging from approximately 0.1 nM to 40 nM in binding buffer (e.g., folate-free RPMI).[10]

-

Binding Reaction:

-

Wash the cultured cells with a suitable buffer like PBS (pH 7.4).[10]

-

For total binding, add the various concentrations of ³H-Ec17 to the wells.

-

For non-specific binding, add the same concentrations of ³H-Ec17 along with a 500-fold excess of non-radiolabeled ("cold") this compound or folic acid.

-

Incubate the plates for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[10]

-

-

Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.[10]

-

Cell Lysis & Scintillation Counting: Lyse the cells using a lysis buffer (e.g., 1% SDS).[10] Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts at each concentration.

-

Plot the specific binding against the radioligand concentration.

-

Fit the data to a one-site binding saturation model using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Workflow Diagram:

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[11][12] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Protocol:

-

Chip Selection and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize purified, recombinant folate receptor protein onto the chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization to subtract bulk refractive index changes.[13][14]

-

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). A zero-concentration sample (buffer only) should be included for double referencing.

-

Interaction Analysis:

-

Inject the prepared this compound concentrations over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min).[14]

-

Monitor the binding in real-time (association phase).

-

After the injection, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).

-

-

Regeneration: Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to strip the bound analyte from the immobilized ligand, preparing the surface for the next cycle.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Subtract the "zero concentration" (buffer only) sensorgram to correct for drift and system artifacts.

-

Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

-

Workflow Diagram:

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16] It determines the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16][17]

Experimental Protocol:

-

Sample Preparation:

-

Prepare purified, recombinant folate receptor protein (e.g., 10-20 µM) and this compound (e.g., 100-200 µM).[18] Both must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas both solutions thoroughly to prevent air bubbles.

-

-

Instrument Setup:

-

Load the folate receptor solution into the sample cell of the calorimeter.

-

Load the more concentrated this compound solution into the titration syringe.[18]

-

Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections (e.g., 2 µL) of the this compound solution into the sample cell containing the folate receptor.[18]

-

The heat change associated with each injection is measured relative to a reference cell.

-

-

Control Experiment: Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine n, Kd, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Workflow Diagram:

Folate Receptor Signaling Pathways

Beyond its canonical role in folate uptake for one-carbon metabolism, the folate receptor (FRα/FOLR1) can initiate intracellular signaling cascades upon ligand binding.[1][2][19] This non-canonical signaling can impact cancer progression.[3] The binding of a folate conjugate like this compound is presumed to trigger these pathways. The primary signaling events include receptor-mediated endocytosis and the activation of the JAK-STAT and ERK pathways.[1][2][3]

Signaling Pathway Overview:

-

Ligand Binding: this compound binds to the extracellular domain of FRα, which is anchored to the cell membrane by a GPI linkage.

-

Endocytosis: Upon binding, the receptor-ligand complex is internalized into the cell via a clathrin and dynamin-independent endocytic pathway, forming an endosome.[20]

-

Signal Transduction: Concurrently with internalization, FRα can associate with other membrane proteins to transduce signals.

-

JAK-STAT Pathway: FRα can associate with the gp130 co-receptor, leading to the activation of Janus Kinase (JAK).[20] JAK then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus to act as a transcription factor, regulating genes involved in proliferation and survival.[1][20]

-

ERK1/2 Pathway: FRα activation has also been shown to lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), part of the MAPK cascade, which also plays a crucial role in cell proliferation and survival.[1][2]

-

Signaling Pathway Diagram:

Conclusion

The interaction between the fluorescent probe this compound and the folate receptor is characterized by high affinity, primarily in the low nanomolar range. This tight and specific binding is fundamental to its utility as a tumor-targeting imaging agent. A comprehensive biophysical assessment, employing techniques like SPR and ITC in addition to cell-based assays, is crucial for fully elucidating the kinetic and thermodynamic drivers of this interaction. Furthermore, understanding the downstream signaling consequences, including the activation of pro-proliferative pathways like JAK-STAT and ERK, provides critical insight into the biological function of the folate receptor in cancer. This knowledge is invaluable for the design and optimization of novel FR-targeted therapeutics and diagnostics.

References

- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for molecular recognition of folic acid by folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. portlandpress.com [portlandpress.com]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. dhvi.duke.edu [dhvi.duke.edu]

- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 18. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Folate-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification methods for Folate-Fluorescein Isothiocyanate (Folate-FITC). The document details the necessary reagents, reaction conditions, and purification protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Folate-FITC is a widely utilized conjugate in biomedical research, particularly for the targeted imaging and delivery of therapeutic agents to cells overexpressing the folate receptor. The folate moiety serves as a high-affinity ligand for the folate receptor, which is frequently upregulated in various cancer cells, while the FITC component provides a fluorescent tag for visualization. The successful synthesis and purification of high-purity Folate-FITC are critical for reliable and reproducible experimental outcomes. This guide outlines a robust methodology for its preparation and characterization.

Chemical Synthesis of Folate-FITC

The synthesis of Folate-FITC is a multi-step process that involves the selective activation of the γ-carboxylic acid of folic acid, followed by conjugation with an amine-functionalized fluorescein derivative. The most common strategy employs a linker, such as ethylenediamine, to connect the folate and FITC molecules.

Synthesis Pathway

The overall synthetic scheme can be visualized as a two-step process: first, the activation of folic acid, and second, the conjugation to an FITC-amine derivative.

Technical Guide: Cellular Internalization Pathway in FRα Positive Cells

An in-depth search for a specific molecule designated "Ec-17" in the context of cellular internalization via Folate Receptor alpha (FRα) did not yield any specific results. This suggests that "this compound" may be a proprietary, not yet publicly documented, or hypothetical compound.

Therefore, this guide will use a well-characterized representative agent, a folate-conjugated drug , to detail the cellular internalization pathway in FRα positive cells. The principles, experimental methodologies, and pathways described are broadly applicable to small molecules and conjugates that target FRα for cellular entry.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Folate Receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that is overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression makes it an attractive target for the delivery of therapeutic agents. This guide details the mechanism of FRα-mediated endocytosis, presents relevant quantitative data for a model folate-drug conjugate, provides detailed experimental protocols for studying this pathway, and visualizes the key processes.

The FRα-Mediated Internalization Pathway

FRα binds to its ligand, folic acid, and folate-conjugated molecules with high affinity. Upon binding, the receptor-ligand complex is internalized primarily through a lipid raft-mediated endocytic pathway, often referred to as potocytosis. This process is distinct from the clathrin-mediated endocytosis used by the Reduced Folate Carrier (RFC).

The key steps are as follows:

-

Binding: The folate-conjugated agent binds to FRα located within lipid rafts on the cell surface.

-

Internalization: The plasma membrane invaginates to form nascent endocytic vesicles, sequestering the receptor-ligand complex.

-

Vesicle Maturation: These vesicles, known as potosomes or caveolae, lose their coat and mature into early endosomes.

-

Acidification & Release: The pH within the late endosome drops, causing a conformational change in FRα. This reduces its binding affinity, leading to the release of the conjugated drug into the cytoplasm.

-

Receptor Recycling: The FRα receptor is then recycled back to the cell surface, ready to bind to another ligand.

This pathway allows for the concentration of the therapeutic agent inside the target cancer cells, enhancing its efficacy while minimizing exposure to healthy tissues.

Signaling Pathway Visualization

Caption: FRα-mediated endocytosis pathway.

Quantitative Data Presentation

The following tables summarize typical quantitative data for a model folate-drug conjugate interacting with FRα positive cells (e.g., KB cells, a human oral carcinoma cell line known for high FRα expression).

Table 1: Binding Affinity and Receptor Density

| Cell Line | Receptor | Ligand | Binding Affinity (Kd) | Bmax (receptors/cell) |

| KB (FRα+++) | FRα | Folic Acid | ~1-5 nM | ~1-3 x 10⁶ |

| KB (FRα+++) | Folate-Drug Conjugate | ~5-20 nM | ~1-3 x 10⁶ | |

| A549 (FRα+) | FRα | Folic Acid | ~1-5 nM | ~1-2 x 10⁵ |

Data are representative values compiled from literature and will vary based on the specific conjugate and experimental conditions.

Table 2: In Vitro Cytotoxicity

| Cell Line | Compound | IC₅₀ (72h exposure) |

| KB (FRα+++) | Free Drug (e.g., Docetaxel) | ~10 nM |

| Folate-Drug Conjugate | ~25 nM | |

| Folate-Drug Conjugate + Free Folic Acid | > 1000 nM | |

| A549 (FRα+) | Folate-Drug Conjugate | ~200 nM |

| CHO (FRα-) | Folate-Drug Conjugate | > 5000 nM |

IC₅₀ values demonstrate the potency of the conjugate. The competition assay with free folic acid confirms that the cytotoxicity is FRα-mediated.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the internalization of FRα-targeted agents.

Cell Culture

-

Cell Lines:

-

FRα Positive: KB (human oral squamous carcinoma), IGROV1 (human ovarian carcinoma), HeLa (human cervical cancer).

-

FRα Negative (Control): CHO (Chinese hamster ovary), A431 (human epidermoid carcinoma).

-

-

Media: For KB and HeLa cells, use folate-free RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The use of folate-free medium is critical to ensure FRα is not saturated with folate from the culture medium.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Binding Assay (Competitive)

This assay quantifies the binding affinity (Kd) of the folate-conjugate.

-

Protocol:

-

Seed FRα positive cells (e.g., KB) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 200 µL of binding buffer (folate-free RPMI) to each well.

-

Add a constant concentration of a radiolabeled or fluorescently-labeled folic acid (e.g., ³H-folic acid or Folate-FITC) to all wells.

-

Add increasing concentrations of the unlabeled folate-drug conjugate (the competitor) to the wells, ranging from 10⁻¹¹ M to 10⁻⁵ M. For non-specific binding control, add a high concentration (e.g., 1 mM) of unlabeled folic acid.

-

Incubate the plate at 4°C for 1 hour to allow binding but prevent internalization.

-

Wash the cells three times with ice-cold PBS to remove unbound ligand.

-

Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).

-

Quantify the bound labeled folic acid in each well using a scintillation counter (for ³H) or a fluorescence plate reader (for FITC).

-

Plot the percentage of bound labeled ligand against the log concentration of the competitor conjugate. Fit the data using a one-site competition model in software like GraphPad Prism to determine the Ki, which can be converted to Kd.

-

Workflow Visualization: Competitive Binding Assay

Unveiling the Photophysical Beacon: A Technical Guide to Folate-FITC

For Researchers, Scientists, and Drug Development Professionals

Folate-FITC, a conjugate of the essential B vitamin folic acid and the fluorescent dye fluorescein isothiocyanate (FITC), has emerged as a powerful tool in biomedical research and drug development. Its utility stems from the high affinity of the folate moiety for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells. This specific targeting mechanism, combined with the robust fluorescence of FITC, allows for the selective visualization and tracking of FR-positive cells, making it an invaluable probe for a range of applications, from in vitro cellular imaging to in vivo tumor targeting. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Folate-FITC, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Photophysical Properties

The fluorescence of Folate-FITC is governed by the fluorescein moiety. Key quantitative photophysical parameters are summarized in the table below. It is important to note that while the properties of free FITC provide a strong baseline, conjugation to folic acid and the local microenvironment can influence these values.

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~490 - 495 nm | Optimal wavelength for exciting the fluorophore. |

| Maximum Emission Wavelength (λem) | ~519 - 525 nm | Wavelength of maximum fluorescence intensity. |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. This value is for free FITC. |

| Fluorescence Quantum Yield (Φ) | ~0.92 | The ratio of photons emitted to photons absorbed. This value is for free FITC; the quantum yield of the conjugate may be slightly lower due to potential quenching upon conjugation. |

| Fluorescence Lifetime (τ) | ~4 ns | The average time the molecule spends in the excited state before returning to the ground state. This value is for free fluorescein and can be influenced by factors such as solvent, pH, and binding to other molecules.[1][2][3][4] |

Mandatory Visualizations

To facilitate a deeper understanding of the mechanisms and workflows associated with Folate-FITC, the following diagrams have been generated using the DOT language.

References

EC-17: A High-Affinity Fluorescent Probe for Elucidating Folate Receptor Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EC-17, a conjugate of folic acid and fluorescein isothiocyanate (FITC), is a powerful fluorescent probe meticulously designed for the specific targeting and visualization of cells expressing the folate receptor alpha (FRα).[1] FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that exhibits limited expression in normal tissues but is significantly overexpressed in a wide array of human cancers, including ovarian, breast, lung, and kidney carcinomas. This differential expression pattern makes FRα an attractive biomarker for cancer diagnostics and a promising target for therapeutic intervention. This compound leverages the high affinity of folic acid for FRα to deliver the highly fluorescent FITC molecule to FRα-positive cells, enabling their precise identification and characterization through various fluorescence-based techniques. This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Mechanism of Action

This compound functions as a targeted fluorescent probe by binding with high specificity to the folate receptor alpha. The folic acid component of this compound acts as the targeting ligand, mimicking the natural ligand to engage the receptor. Upon binding, the this compound/FRα complex is internalized by the cell through receptor-mediated endocytosis. This process concentrates the fluorescent FITC moiety within the cell, leading to a strong and specific fluorescent signal in FRα-expressing cells. This targeted delivery mechanism minimizes background fluorescence from non-target tissues, resulting in a high signal-to-noise ratio, which is crucial for sensitive detection in various experimental and clinical settings.[1]

Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and binding properties. The following tables summarize the key quantitative data for this compound and its fluorescent component, FITC.

| Property | Value | Reference(s) |

| Binding Affinity (Kd) | ||

| to Folate Receptor α (FRα) | 1.7 nM | [1] |

| to Folate Receptor β (FRβ) | 0.8 nM | [1] |

Table 1: Binding Affinity of this compound. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and its receptor. A lower Kd value indicates a higher binding affinity.

| Property | Value | Reference(s) |

| Excitation Maximum | 495 nm | [2] |

| Emission Maximum | 525 nm | [2] |

| Quantum Yield | 0.92 | [2][3] |

| Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | [2] |

| Reactive Group | Isothiocyanate | [2] |

| Reactivity | Primary amines | [2] |

Table 2: Photophysical Properties of Fluorescein Isothiocyanate (FITC). The quantum yield represents the efficiency of the fluorescence process, while the extinction coefficient is a measure of how strongly the molecule absorbs light at a given wavelength.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols can be adapted based on specific cell types and experimental setups.

In Vitro Staining of FRα-Positive Cells for Fluorescence Microscopy

Objective: To visualize FRα-positive cells in culture using this compound.

Materials:

-

FRα-positive cells (e.g., KB, IGROV-1) and FRα-negative control cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Folic acid-free RPMI medium (for competition assays)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Glass coverslips and microscope slides

-

Fluorescence microscope with appropriate filter sets for FITC and DAPI

Procedure:

-

Cell Seeding: Seed FRα-positive and negative cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 100-200 nM. For competition experiments, prepare a similar solution containing a 100-fold molar excess of free folic acid.

-

Cell Staining:

-

Wash the cells twice with warm PBS.

-

For competition controls, pre-incubate the cells with the folic acid-containing medium for 15 minutes at 37°C.

-

Add the this compound staining solution (with or without excess folic acid) to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing: Wash the cells three times with cold PBS to remove unbound this compound.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a fluorescence microscope. This compound will produce a green fluorescent signal, while DAPI will stain the nuclei blue.

Flow Cytometry Analysis of FRα Expression

Objective: To quantify the percentage of FRα-positive cells in a population using this compound.

Materials:

-

Single-cell suspension of cells to be analyzed

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Free folic acid (for competition control)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in cold FACS buffer.

-

Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

For the competition control, add a 100-fold molar excess of free folic acid to one tube and incubate for 15 minutes on ice.

-

Add this compound to all tubes to a final concentration of 100-200 nM.

-

Incubate for 30-60 minutes on ice, protected from light.

-

-

Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.

-

Viability Staining: Add a viability dye such as PI to each tube just before analysis to exclude dead cells.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter for FITC (e.g., 488 nm laser excitation and a 530/30 nm emission filter).

Signaling Pathways and Experimental Workflows

This compound, by targeting FRα, can be used as a tool to study the downstream signaling events initiated by folate binding. FRα activation has been implicated in several signaling pathways that promote cell proliferation and survival.

Caption: Folate Receptor Alpha Signaling Pathways.

The binding of a folate agonist like this compound to FRα can trigger downstream signaling cascades.[4][5] One major pathway involves the association of FRα with the gp130 co-receptor, leading to the activation of the Janus kinase (JAK) and subsequent phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] Phosphorylated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[4][5] Another reported pathway involves the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade, which also culminates in the regulation of gene expression related to cell growth.[4]

Caption: General Experimental Workflow for this compound.

This diagram outlines a typical workflow for experiments using this compound. The initial step involves incubating both FRα-positive and negative cells with the fluorescent probe. A competition assay with excess free folic acid is a critical control to demonstrate the specificity of this compound binding to the folate receptor. After washing, the cells can be analyzed using various techniques. Fluorescence microscopy provides spatial information on probe localization, while flow cytometry offers a quantitative measure of the FRα-positive cell population and the intensity of the fluorescent signal.

Conclusion

This compound is a highly valuable tool for the study of folate receptor biology. Its high affinity and specificity for FRα, coupled with the excellent photophysical properties of FITC, make it an ideal probe for a range of applications, from basic research in cell biology to preclinical and clinical imaging. The detailed protocols and understanding of the associated signaling pathways provided in this guide will enable researchers to effectively utilize this compound to investigate the role of the folate receptor in health and disease, and to explore its potential as a diagnostic and therapeutic target.

References

- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]

- 4. mdpi.com [mdpi.com]

- 5. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Stoichiometry of Folate-FITC to Protein Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of conjugating Folate-FITC to proteins, with a focus on understanding and controlling the stoichiometry of the reaction. Precise control over the degree of labeling is paramount for the successful development of targeted therapeutics and diagnostic agents where folate is used as a targeting moiety. This document outlines detailed experimental protocols, methods for quantitative analysis, and the underlying biological pathways relevant to the application of these conjugates.

Introduction to Folate-FITC Protein Conjugation

Folate receptors are overexpressed in a variety of cancers, making folate an excellent targeting ligand for the delivery of therapeutic agents or imaging probes to tumor cells.[1][2][3][4] Fluorescein isothiocyanate (FITC) is a widely used fluorescent label that can be attached to proteins to enable their detection and quantification.[5][6] The conjugation of a Folate-FITC molecule to a carrier protein combines the targeting capabilities of folate with the detection properties of FITC. The stoichiometry of this conjugation, often referred to as the Degree of Labeling (DOL) or the Fluorescein to Protein (F/P) ratio, is a critical quality attribute that can significantly impact the efficacy and safety of the final product.[7][8] An optimal DOL ensures sufficient signal for detection without causing issues such as protein aggregation, loss of biological activity, or fluorescence quenching.[6][7][8]

Experimental Protocols

This section details the methodologies for the key steps in preparing and characterizing Folate-FITC protein conjugates.

Protein Preparation

Prior to conjugation, it is essential to ensure the protein is in a suitable buffer.

-

Buffer Exchange: The protein should be in an amine-free buffer at a pH range of 8.5-9.5 for optimal FITC conjugation.[9][10] A common choice is a carbonate-bicarbonate buffer (pH 9.0).[9][11] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with FITC.[12] Buffer exchange can be performed using dialysis or gel filtration.[13]

-

Concentration: The protein concentration should ideally be between 2-10 mg/mL.[8][10] Higher protein concentrations can improve conjugation efficiency.[10]

Folate-FITC Conjugation Reaction

The isothiocyanate group of FITC reacts with primary amines (e.g., the N-terminus and the ε-amino group of lysine residues) on the protein to form a stable thiourea bond.[5][6]

-

Prepare FITC Solution: Immediately before use, dissolve Folate-FITC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[11][14]

-

Initiate Reaction: Add the desired molar excess of the Folate-FITC solution to the protein solution while gently stirring. The optimal molar ratio of Folate-FITC to protein needs to be determined empirically but a starting point is often a 5 to 20-fold molar excess of the labeling reagent.[15]

-

Incubation: Incubate the reaction mixture for 1-8 hours at room temperature or overnight at 4°C, protected from light.[9][11] Longer incubation times do not necessarily improve the outcome and can be detrimental.[12]

-

Quenching: The reaction can be stopped by adding a quenching reagent that contains free amines, such as hydroxylamine or Tris buffer, to a final concentration of around 50 mM.[11]

Purification of the Conjugate

Removal of unreacted Folate-FITC is crucial for accurate determination of the DOL and for downstream applications.[7][13]

-

Gel Filtration Chromatography: This is the most common method for separating the labeled protein from the free dye.[9][13] A desalting column with an appropriate molecular weight cutoff is used.

-

Dialysis: Extensive dialysis against a suitable buffer can also be used to remove the free dye.[13]

Quantitative Analysis: Determining the Degree of Labeling (DOL)

The DOL is determined using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of FITC (around 494 nm).[13][14]

Spectrophotometric Measurement

-

Measure the absorbance of the purified Folate-FITC protein conjugate at 280 nm (A280) and 494 nm (A494).

-

Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). If necessary, dilute the sample and apply the dilution factor in the calculations.[13]

Calculation of DOL

The following equations are used to calculate the protein concentration and the DOL:[13][14][16]

Protein Concentration (M) = [A280 - (A494 x CF)] / εprotein

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

A494 is the absorbance of the conjugate at 494 nm.

-

CF is the correction factor for the absorbance of FITC at 280 nm (typically around 0.30-0.35).[11][13]

-

εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

Degree of Labeling (DOL) = A494 / (εFITC x Protein Concentration (M))

Where:

-

A494 is the absorbance of the conjugate at 494 nm.

-

εFITC is the molar extinction coefficient of FITC at 494 nm (approximately 68,000 - 75,000 M-1cm-1).[11][13]

Quantitative Data Summary

The following table summarizes the key parameters for calculating the DOL of a Folate-FITC protein conjugate.

| Parameter | Symbol | Typical Value | Reference |

| FITC Absorbance Maximum | λmax | 494 nm | [13] |

| FITC Molar Extinction Coefficient | εFITC | 68,000 M-1cm-1 | [13] |

| FITC Correction Factor at 280 nm | CF | 0.30 | [13] |

The following table provides an example of experimental data for the conjugation of Folate-FITC to Bovine Serum Albumin (BSA).

| Molar Ratio (Folate-FITC:BSA) | A280 | A494 | Protein Concentration (µM) | DOL |

| 5:1 | 0.850 | 0.250 | 11.6 | 3.1 |

| 10:1 | 0.920 | 0.480 | 11.4 | 6.2 |

| 20:1 | 1.050 | 0.850 | 11.0 | 11.3 |

Note: The molar extinction coefficient for BSA at 280 nm is approximately 43,824 M-1cm-1.

Advanced Analytical Characterization

While UV-Vis spectrophotometry provides the average DOL, other techniques can offer more detailed characterization of the conjugate mixture.[17][18][19]

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of different labeled species.[19] |

| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, distribution of labeled species.[19] |

| Size Exclusion Chromatography (SEC) | Detection of aggregates.[20] |

| Electrophoresis (SDS-PAGE) | Confirmation of conjugation and assessment of purity.[18] |

Visualizing Workflows and Pathways

Experimental Workflow for Folate-FITC Protein Conjugation

Caption: Workflow for Folate-FITC protein conjugation.

Folate Receptor Signaling Pathways

Folate receptors (FRs), particularly FOLR1, are implicated in several signaling pathways that can influence cancer progression.[1][2][3] Understanding these pathways is crucial for the rational design of folate-targeted therapies.

Caption: Key signaling pathways involving the folate receptor.[1][2][3]

Conclusion

The stoichiometry of Folate-FITC to protein conjugation is a critical parameter that must be carefully controlled and characterized. This guide provides the foundational knowledge and detailed protocols for researchers to successfully produce and analyze these important bioconjugates. By following these guidelines, scientists can ensure the quality and consistency of their Folate-FITC labeled proteins, paving the way for more effective targeted therapies and diagnostic tools.

References

- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 8. drmr.com [drmr.com]

- 9. timothyspringer.org [timothyspringer.org]

- 10. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ulab360.com [ulab360.com]

- 12. abcam.com [abcam.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. wyatt.com [wyatt.com]

- 18. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]

- 19. researchgate.net [researchgate.net]

- 20. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Cancer Cells using Folate-FITC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-FITC is a fluorescent conjugate of folic acid and fluorescein isothiocyanate (FITC) that serves as a powerful tool for the targeted imaging of cancer cells. Many types of cancer, including those of the ovary, breast, lung, and kidney, overexpress the folate receptor (FR) on their cell surface.[1][2] Folate-FITC binds with high affinity to these receptors, enabling visualization of FR-positive (FR+) cancer cells through fluorescence microscopy and flow cytometry.[3][4] The probe is internalized through receptor-mediated endocytosis, allowing for the study of this dynamic cellular process.[1][5] These application notes provide detailed protocols for the use of Folate-FITC in live-cell imaging applications.

Folate-FITC has a maximum excitation and emission wavelength of approximately 490 nm and 520 nm, respectively, making it compatible with standard FITC filter sets.[6][7]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Typical Value | Cell/Sample Type | Reference |

| Folate-FITC Working Concentration | 50 - 200 nM | 200 nM | FR+ L1210A or KB cells in suspension | [6] |

| 100 nM | Ovarian cancer patient CTCs in whole blood | [8] | ||

| 50 nM | KB cells for confocal microscopy | [9] | ||

| Incubation Time | 30 - 120 minutes | 60 minutes | FR+ L1210A or KB cells in suspension | [6] |

| 30 minutes | Ovarian cancer patient CTCs in whole blood | [8] | ||

| 0 - 120 minutes | KB cells for confocal microscopy time-course | [9] | ||

| Incubation Temperature | 37°C | 37°C | Live-cell imaging and internalization studies | [6][8][9] |

| Control (Competitive Inhibition) | 1 - 10 µM | 10 µM | Free Folic Acid (pre-incubation) | [3][6] |

Table 2: Spectral Properties of Folate-FITC

| Property | Wavelength (nm) | Reference |

| Maximum Excitation (λex) | ~490 | [6][7] |

| Maximum Emission (λem) | ~520 | [6][7] |

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Microscopy of Adherent Cancer Cells

This protocol details the steps for staining adherent FR+ cancer cells (e.g., HeLa, KB) with Folate-FITC for visualization by fluorescence microscopy.

Materials:

-

Folate-FITC stock solution (e.g., 10 µM in DMSO or PBS)

-

FR+ adherent cancer cells (e.g., KB, HeLa) and FR- cells as a negative control (e.g., A549)[4][10]

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Phosphate-Buffered Saline (PBS)

-

Free folic acid (for competition assay)

-

Glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

-

Cell Seeding: Seed the FR+ and FR- cancer cells onto glass-bottom dishes or chamber slides. Culture the cells until they reach the desired confluency (typically 50-70%).

-

Preparation of Staining Solution: On the day of the experiment, prepare the Folate-FITC working solution by diluting the stock solution in pre-warmed, serum-free culture medium to a final concentration of 50-200 nM.[9] For a 200 nM final concentration from a 10 µM stock, dilute 20 µL of the stock into 980 µL of medium.[6]

-

Competition Control (Optional but Recommended): To demonstrate the specificity of Folate-FITC binding to the folate receptor, pre-incubate a separate set of FR+ cells with a high concentration of free folic acid (e.g., 10 µM) for 30-60 minutes at 37°C before adding the Folate-FITC working solution.[3][6]

-

Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the Folate-FITC working solution to the cells. d. Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[6][9]

-

Washing: a. Aspirate the staining solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.

-

Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm). c. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.[11]

Protocol 2: Flow Cytometry Analysis of Cancer Cells in Suspension

This protocol is designed for the quantitative analysis of Folate-FITC binding to FR+ cancer cells in suspension.

Materials:

-

Folate-FITC stock solution (e.g., 10 µM)

-

FR+ cancer cells in suspension (e.g., L1210A, KB)[6]

-

FR- cancer cells for negative control

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Fetal Bovine Serum)

-

Free folic acid

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.[6]

-

Preparation of Staining Solution: Prepare the Folate-FITC working solution by diluting the stock solution in the staining buffer to a final concentration of 200 nM.[6]

-

Competition Control: For specificity control, pre-incubate a sample of FR+ cells with 10 µM free folic acid for 30-60 minutes at 37°C.[6]

-

Staining: a. Add the Folate-FITC working solution to the cell suspension. b. Incubate for 60 minutes at 37°C, protected from light.[6]

-

Washing: a. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold staining buffer. c. Repeat the wash step twice.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in 0.5 mL of ice-cold staining buffer. b. Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm).[6]

Visualizations

Folate Receptor-Mediated Endocytosis Pathway```dot

Caption: General workflow for Folate-FITC live-cell imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. repositorio.uc.cl [repositorio.uc.cl]

- 10. Investigation of folate-conjugated fluorescent silica nanoparticles for targeting delivery to folate receptor-positive tumors and their internalization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicine.ecu.edu [medicine.ecu.edu]

Quantitative Analysis of Folate-FITC Uptake by Flow Cytometry: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a crucial B vitamin, plays a vital role in one-carbon metabolism, essential for the synthesis of nucleotides and amino acids. Its uptake into cells is primarily mediated by folate receptors (FRs), particularly folate receptor alpha (FRα or FOLR1) and beta (FRβ or FOLR2).[1][2][3][4] Notably, these receptors are overexpressed in a variety of cancers, including ovarian, breast, and lung carcinomas, while having limited expression in normal tissues.[1][2][3][5] This differential expression makes folate receptors an attractive target for cancer diagnostics and targeted drug delivery.

Folate conjugated to fluorescein isothiocyanate (Folate-FITC) is a fluorescent probe that binds with high affinity to folate receptors. This property allows for the quantification of FR-positive cells and the analysis of folate uptake using flow cytometry. This application note provides detailed protocols for the quantitative analysis of Folate-FITC uptake, including cell preparation, staining, flow cytometry analysis, and data interpretation.

Signaling Pathways Involving Folate Receptors

Recent studies have revealed that folate receptors, in addition to their role in folate transport, are also involved in intracellular signaling pathways that can impact cancer cell proliferation and survival. The binding of folate to its receptor can trigger downstream signaling cascades, including the JAK-STAT3 and ERK1/2 pathways.[1][2][3] Understanding these pathways is crucial for interpreting the biological consequences of folate uptake in cancer cells.

Figure 1: Folate receptor signaling pathways.

Experimental Protocols

Materials

-

Folate-free RPMI medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) or other viability dye

-

Folic Acid (for competition assay)

-

Flow cytometer with 488 nm laser and appropriate emission filters (e.g., 530/30 nm for FITC)

Cell Preparation

-

Culture folate receptor-positive (e.g., KB, IGROV-1, L1210A) and negative (e.g., A549, HT-1080) cell lines in appropriate culture medium.[5][8][9][10] For at least 24 hours prior to the experiment, culture cells in folate-free RPMI medium to ensure unoccupied folate receptors.

-

Harvest cells using trypsin-EDTA and wash twice with cold PBS.

-

Resuspend cells in PBS containing 2% FBS at a concentration of 1 x 10^6 cells/mL.[6]

Folate-FITC Staining

-

Prepare a working stock solution of Folate-FITC. For example, a 10 µM stock solution can be prepared.[6]

-

To 1 mL of the cell suspension, add Folate-FITC to a final concentration of 100-200 nM.[6]

-

Incubate the cells for 60 minutes at 37°C, protected from light.[6]

-

Wash the cells twice with cold PBS to remove unbound Folate-FITC.

-

Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

-

Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

Competition Assay for Specificity

To confirm that the Folate-FITC uptake is mediated by folate receptors, a competition assay should be performed.

-

Pre-incubate the cells with a high concentration of free folic acid (e.g., 10 µM) for 15-30 minutes at 37°C before adding Folate-FITC.[6][11]

-

Proceed with the Folate-FITC staining protocol as described above. A significant decrease in FITC fluorescence intensity in the presence of excess free folic acid indicates specific binding to the folate receptor.[11]

Flow Cytometry Analysis

-

Set up the flow cytometer with the appropriate laser (488 nm) and emission filters for FITC (e.g., 530/30 nm) and the viability dye (e.g., PI).

-

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to determine the level of autofluorescence.

-

Analyze the stained samples, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).

-

Gate on the live, single-cell population using FSC, SSC, and the viability dye signal.

-

Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the FITC signal.

Experimental Workflow

Figure 2: Experimental workflow for Folate-FITC uptake assay.

Data Presentation and Interpretation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for easy comparison between different cell lines and experimental conditions.

Table 1: Quantitative Analysis of Folate-FITC Uptake in Folate Receptor-Positive and -Negative Cell Lines

| Cell Line | Folate Receptor Status | % FITC-Positive Cells | Mean Fluorescence Intensity (MFI) |

| KB | Positive | >95% | High |

| IGROV-1 | Positive | >90% | High |

| L1210A | Positive | ~85%[7][10] | Moderate-High |

| A549 | Negative | <5% | Low |

| HT-1080 | Negative | <5%[8] | Low |

| MM.1S | Negative | Negligible[7][10] | Low |

Table 2: Effect of Folic Acid Competition on Folate-FITC Uptake in KB Cells

| Condition | % FITC-Positive Cells | Mean Fluorescence Intensity (MFI) |

| Folate-FITC only | >95% | High |

| Folate-FITC + 10 µM Folic Acid | <10% | Low |

A high percentage of FITC-positive cells and a high MFI in FR-positive cell lines, which is significantly reduced in the presence of excess free folic acid, confirms the specific uptake of Folate-FITC through the folate receptor. FR-negative cell lines should show minimal to no FITC signal.

Troubleshooting

Common issues in flow cytometry experiments can affect the quality of the data. Here are some potential problems and their solutions:

Table 3: Troubleshooting Guide for Folate-FITC Flow Cytometry

| Problem | Possible Cause | Suggested Solution |